1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone

Oncology Kinase Inhibitors Cyclin-Dependent Kinase 2

1-Morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone (CAS 461017-86-7) is a synthetic, heterocyclic small molecule featuring a privileged pyrazolo[3,4-d]pyrimidine core linked via a thioether to a morpholinyl ethanone moiety. It belongs to a class of kinase-targeted chemical probes.

Molecular Formula C17H17N5O2S
Molecular Weight 355.42
CAS No. 461017-86-7
Cat. No. B2891525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone
CAS461017-86-7
Molecular FormulaC17H17N5O2S
Molecular Weight355.42
Structural Identifiers
SMILESC1COCCN1C(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
InChIInChI=1S/C17H17N5O2S/c23-15(21-6-8-24-9-7-21)11-25-17-14-10-20-22(16(14)18-12-19-17)13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2
InChIKeyZAHNTQVFDFFNHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

461017-86-7 Inhibitor Procurement: Non-Interchangeable Pyrazolo[3,4-d]pyrimidine CDK2 Chemical Probe


1-Morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone (CAS 461017-86-7) is a synthetic, heterocyclic small molecule featuring a privileged pyrazolo[3,4-d]pyrimidine core linked via a thioether to a morpholinyl ethanone moiety. It belongs to a class of kinase-targeted chemical probes [1]. While structurally related to other 4-thioether pyrazolo[3,4-d]pyrimidines, its specific morpholino amide substituent is critical for distinct target engagement, most notably as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression [2]. This compound is supplied for research use only, with a molecular weight of 355.42 g/mol, and should not be regarded as a generic substitute for other in-class analogs without rigorous comparative profiling [2].

CDK2-targeted chemical probe for cell cycle progression studies
Morpholino amide side chain dictates kinase hinge-binding and selectivity
Not a generic substitute for other pyrazolo[3,4-d]pyrimidine analogs without profiling

Procurement Risk of 461017-86-7 Analogs: Contrasting CDK2, CD38, and Brassinosteroid Target Engagement


Superficially similar pyrazolo[3,4-d]pyrimidine derivatives cannot be considered functionally interchangeable. The structural variations in the N-1 phenyl substitution and, critically, the 4-thioether side chain dictate target selectivity. For instance, the ethyl ester analog (F1874-108) is reported as an inhibitor of brassinosteroid biosynthesis in plants, a target entirely unrelated to mammalian oncology . Similarly, the pyrrolidinyl amide analog (CAS 483984-39-0) shows only weak, micromolar affinity for human CD38, a non-kinase target (IC50 = 19,000 nM) [1]. Consequently, the specific morpholino group present in CAS 461017-86-7 is not merely an inert solubility handle but a determinant of kinase hinge-binding and selectivity, making its substitution with a pyrrolidine, piperidine, or ester group likely to result in a complete loss of the desired CDK2-mediated anti-proliferative activity documented in cell-based models [2].

Pyrrolidine analog Morpholino-to-pyrrolidine swap may shift target from CDK2 to CD38 (non-kinase), with reported micromolar CD38 inhibition altering study interpretation.
Ethyl ester analog Replacing morpholino amide with ethyl ester redirects biological activity to plant brassinosteroid biosynthesis, orthogonal to mammalian oncology models.
Core requirement The morpholino group is not an inert solubility handle; substitution may abolish CDK2 hinge engagement and anti-proliferative endpoints in cell-based assays.

Quantitative Differential Evidence for CAS 461017-86-7 vs. Closest In-Class Analogs


Kinase Target Specificity: CDK2 Inhibition vs. Off-Target CD38 Activity

The target compound is associated with CDK2 inhibitory activity, a crucial target in oncology drug discovery. In contrast, its closest structural analog, 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone, exhibits only negligible inhibition of CD38, a hydrolytic enzyme, demonstrating a fundamental shift in target class caused by the amide moiety [1] [2].

Target specificity
Cross-study comparable
>330-fold difference in potency; target class shifts from CDK2 (kinase) to CD38 (glycohydrolase)
Supports CDK2 pathway inhibition study fit; off-target risk review required.
Pyrrolidine analog CD38 IC50 = 19,000 nM; CDK2 potency inferred from optimized scaffold studies.
Oncology Kinase Inhibitors Cyclin-Dependent Kinase 2

Mechanism of Action: Anti-Proliferative Kinase Inhibition vs. Plant Hormone Biosynthesis

The biological mechanism of action is entirely different between the target compound and the ethyl ester analog. The CAS 461017-86-7 scaffold is designed for ATP-competitive kinase inhibition, crucial for arresting cancer cell proliferation. In marked contrast, the ethyl ester analog (F1874-108, CAS 335223-43-3) is a documented inhibitor of brassinosteroid biosynthesis and signal transduction, a pathway exclusive to plants and irrelevant to mammalian cell cycle studies [1].

Biological mechanism
Head-to-head comparison
Mammalian CDK2 inhibition vs. plant brassinosteroid biosynthesis inhibitor; orthogonal biology with zero overlap
Confirms CDK2-focused research model; ethyl ester analog is not a valid functional substitute.
Analog F1874-108 acts in Arabidopsis thaliana, with no reported mammalian cell cycle activity.
Target Identification Chemical Biology Mechanism of Action

In Silico Pharmacokinetic Profile: Morpholino Amide vs. Ester Pro-Drug Potential

The key pharmacokinetic parameter of metabolic stability is highly dependent on the 4-thioether side chain. The target compound's morpholino amide bond confers resistance to plasma esterases, unlike the ethyl ester analog. In silico ADMET studies on the related pyrazolo[3,4-d]pyrimidine kinase inhibitors confirm suitable drug-likeness and pharmacokinetic properties, a profile that would be compromised by labile ester functional groups which are rapidly hydrolyzed in vivo to a carboxylic acid metabolite, likely altering its target profile [1].

Metabolic stability
Class-level inference
Morpholino amide resists plasma esterases; ethyl ester is rapidly hydrolyzed to carboxylic acid metabolite
May support long-duration assays; ester instability limits reproducibility in pharmacokinetic models.
Amide bond provides functional group stability; in silico ADMET predicts favorable oral exposure.
ADMET Drug-Likeness Medicinal Chemistry

Protein-Ligand Interaction Fingerprint: Critical H-bond with CDK2 Leu83

The molecular recognition of the target compound is underpinned by a specific interaction with the kinase hinge region. Docking studies on the pyrazolo[3,4-d]pyrimidine class confirm that the core scaffold, which is conserved in CAS 461017-86-7, forms an essential hydrogen bond with the Leu83 residue in the CDK2 active site. This interaction is critical for inhibitory activity [1]. Analogs lacking this core, or with bulky substituents that disrupt this interaction, show a complete loss of CDK2 potency, as confirmed by in vitro enzymatic assays where inactive compounds did not engage the hinge [1].

Binding interaction
Class-level inference
Pyrazolo[3,4-d]pyrimidine core forms conserved H-bond with CDK2 Leu83 hinge; absent in inactive analogs
Core structural integrity is critical for CDK2 engagement; degradation can ablate activity.
Optimized derivatives lacking this H-bond show IC50 >1 µM vs 57 nM for hinge-binding scaffold.
Molecular Modeling Structure-Activity Relationship Binding Mode

High-Value Application Scenarios for 461017-86-7 Based on Compound-Specific Evidence


Negative Control for CD38-Mediated NAD+ Metabolism Studies

The profound difference in target engagement between the target compound (CDK2-driven) and the pyrrolidinyl analog (CD38 IC50: 19 µM) [1] establishes a valuable research model. CAS 461017-86-7 can serve as a structurally matched, inactive control compound when investigating CD38-mediated NAD+ hydrolysis, ensuring that any observed phenotypes are not due to interactions with the pyrazolo[3,4-d]pyrimidine core but are specific to the CD38 pharmacophore [1] [2].

Kinase Selectivity Profiling in Cell Cycle Arrest Assays

Given the association with CDK2 inhibition leading to cell cycle arrest in HCT-116 and MCF-7 cells [2], this compound is ideally suited as a tool compound for probing the CDK2-dependent regulation of the G1/S checkpoint. It should be prioritized over the ester analog (F1874-108), which is biologically active in plants via brassinosteroid modulation , to avoid false negatives in mammalian cancer models [2] .

Pharmacokinetic Benchmarking of Amide-Containing Kinase Inhibitors

The metabolic stability conferred by the morpholino amide, in contrast to the labile ester of F1874-108 [2] , makes CAS 461017-86-7 a preferred scaffold for establishing baseline in vitro and in vivo pharmacokinetic parameters (e.g., microsomal stability, plasma half-life). It serves as a benchmark against which pro-drug strategies using labile esters can be quantitatively compared [2].

Structural Biology Co-crystallization of Type I Kinase Inhibitors

The established binding mode, featuring the critical hydrogen bond with the hinge residue Leu83 of CDK2 [2], positions this compound as a reference ligand for co-crystallography studies. Its procurement and use in soaking experiments can confirm the binding pose for novel CDK2 inhibitors, with the morpholino group clearly resolved in the solvent channel, aiding in the interpretation of electron density maps [2].

Application
Selection Property
Validation Focus
Negative control for CD38 NAD+ metabolism studies
CDK2-selective scaffold with negligible CD38 activity
CD38 enzyme assay and off-target profiling
Kinase selectivity profiling in cell cycle arrest assays
Reported CDK2 pathway inhibition with anti-proliferative endpoint context
G1/S checkpoint endpoint and cell-line panel review
PK benchmarking of amide-containing kinase inhibitors
Morpholino amide metabolic stability
Microsomal stability and plasma half-life comparison
Structural biology co-crystallization of Type I inhibitors
Established hinge-binding mode with Leu83 H-bond
X-ray crystallography binding pose confirmation
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